Chlorisondamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7701-62-4 |
|---|---|
Molecular Formula |
C14H20Cl4N2+2 |
Molecular Weight |
358.1 g/mol |
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium |
InChI |
InChI=1S/C14H20Cl4N2/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15/h5-8H2,1-4H3/q+2 |
InChI Key |
IXWDUZLHWJKVPX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C |
Other CAS No. |
7701-62-4 |
Pictograms |
Irritant |
Synonyms |
Chloride, Chlorisondamine Chlorisondamine Chlorisondamine Chloride Chlorisondamine Dichloride Dichloride, Chlorisondamine Ecolid |
Origin of Product |
United States |
Historical Academic Context and Foundational Research on Chlorisondamine
Early Pharmacological Investigations and Characterization
Initial research into Chlorisondamine identified it as a potent ganglionic blocking agent. nih.govproquest.com Structurally, it is a bis-quaternary ammonium (B1175870) compound, a characteristic that influences its pharmacological activity. acs.org Early investigations characterized this compound as a nicotinic acetylcholine (B1216132) receptor antagonist. acs.orgwikipedia.orgmedchemexpress.com Its primary mechanism of action is the blockade of these receptors in autonomic ganglia, thereby inhibiting neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic systems. wikipedia.org
One of the defining features of this compound identified in early studies is its long-lasting, and in some contexts, quasi-irreversible blockade of neuronal nicotinic receptors. acs.orgnih.govnih.gov This prolonged action is thought to be due in part to its persistence in tissues. ahajournals.orgahajournals.org Research in the 1950s demonstrated its effects on cardiovascular parameters in animal models such as dogs, noting a drop in systolic blood pressure, tachycardia, and a narrowing of the pulse pressure. ahajournals.orgahajournals.org These early studies established its potent antihypertensive properties, which are a direct consequence of its ganglionic blocking activity. medchemexpress.com
| Property | Description |
| Chemical Class | Bisquaternary ammonium compound |
| Primary Target | Nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia |
| Mechanism of Action | Non-depolarizing, competitive antagonist |
| Key Pharmacological Effect | Ganglionic blockade |
| Notable Characteristic | Prolonged, quasi-irreversible action |
| Observed Cardiovascular Effects | Hypotension, Tachycardia |
Role in Elucidating Autonomic Nervous System Physiology in Research Models
This compound has been an invaluable tool for researchers seeking to understand the physiology of the autonomic nervous system, particularly in animal models. medchemexpress.comnih.gov By inducing a complete blockade of autonomic ganglia, it allows scientists to investigate the neurogenic contribution to various physiological processes, most notably the regulation of blood pressure and sympathetic vasomotor tone. nih.govnih.gov
In numerous studies, this compound has been administered to animal models, such as rats and mice, to effectively remove the influence of the autonomic nervous system on the cardiovascular system. nih.govnih.gov This "pharmacological sympathectomy" allows for the assessment of the underlying, non-neurally mediated vascular tone and cardiac function. For instance, research has shown that the reduction in blood pressure following this compound administration is a result of decreases in both cardiac output and peripheral resistance, reflecting the blockade of sympathetic tone to the heart and blood vessels, respectively. nih.govproquest.comnih.gov
These studies have been crucial in defining the role of sympathetic hyperactivity in the development and maintenance of hypertension. nih.govproquest.com By comparing the cardiovascular responses to this compound in normotensive versus hypertensive animal models, researchers have been able to quantify the increased neurogenic contribution to blood pressure in hypertensive states. nih.gov
| Research Model | Key Findings with this compound | Reference |
| Unanesthetized Dogs | Demonstrated prolonged hypotensive effects compared to other ganglionic blockers like hexamethonium. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |
| Rats | A single administration produced a long-lasting blockade of the central actions of nicotine (B1678760). nih.gov | nih.gov |
| Mice (Normotensive and Hypertensive) | Used to assess the neurogenic contribution to blood pressure; found to reduce blood pressure by decreasing both cardiac output and vasomotor sympathetic tone. nih.govnih.gov | nih.govnih.gov |
Evolution of Ganglionic Blocker Research Paradigms
The research trajectory of ganglionic blockers as a class, including this compound, reflects a broader evolution in pharmacological research. The first ganglionic blocker to be used clinically was tetraethylammonium. wikipedia.orgwordpress.com This was followed by the development of more potent compounds like hexamethonium and subsequently, this compound. wikipedia.orgahajournals.orgwordpress.com Initially, these agents were developed with the therapeutic goal of treating severe hypertension. nih.govwikipedia.org
However, the non-selective nature of ganglionic blockade, affecting both the sympathetic and parasympathetic systems, meant that their therapeutic use was limited. wikipedia.orgneu.edu.trdrugbank.com The paradigm for their use began to shift from therapeutic agents to indispensable research tools. drugbank.com The ability of drugs like this compound and mecamylamine (B1216088) to block all autonomic outflow provided a unique method for studying the autonomic nervous system's function in isolation. wordpress.comnih.gov This shift solidified their legacy not as clinical treatments, but as foundational instruments of pharmacological and physiological investigation. cvpharmacology.com This research has paved the way for the development of more specific antihypertensive drugs that target individual components of the autonomic system, such as alpha and beta-adrenergic receptors. cvpharmacology.com
Molecular and Cellular Pharmacology of Chlorisondamine
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
Chlorisondamine exhibits significant activity at various nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems.
While this compound is broadly classified as a nicotinic antagonist and ganglion blocker, research has indicated its interaction with different neuronal nAChR subtypes. Studies have shown its ability to block central nicotinic effects in rats nih.gov. In cultured mesencephalic cells, this compound and mecamylamine (B1216088) inhibited [³H]-dopamine release evoked by N-methyl-D-aspartate (NMDA) at high concentrations, suggesting an indirect influence or interaction with systems modulated by nAChRs nih.govncats.io. Specific neuronal subtypes like α4β2 and α7 nAChRs are known to be prevalent in the brain and are implicated in various cognitive and behavioral functions acs.orgnih.govresearchgate.netijpp.comfrontiersin.org. Although direct comparative affinity data for this compound across a wide panel of specific neuronal nAChR subtypes (e.g., precise Ki values for α4β2 vs. α7) is not extensively detailed in the provided search results, its general efficacy as a neuronal nAChR antagonist is well-established medchemexpress.comcaymanchem.comtocris.comresearchgate.net. For instance, this compound has been used as an open-channel blocker in studies investigating α7 nAChRs jneurosci.org.
This compound acts as a potent antagonist of nAChRs, and its mechanism involves blocking the ion channel pore acs.orgnih.govwikipedia.org. It is described as an "open-channel blocker," meaning it binds to the receptor when the channel is open, thereby preventing ion flow jneurosci.orgnih.govphysiology.orgdoi.org. This interaction is thought to involve electrostatic interactions between this compound's charged quaternary ammonium (B1175870) groups and negatively charged residues (like aspartate or glutamate) or phosphorylated residues within the receptor's binding site or channel pore acs.orgresearchgate.net. Specifically, an epitope on the α2 isoform of the neuronal nAChR has been identified as a potential binding site, involving salt bridges and cation-π interactions acs.org. The tetrachlorobenzene portion of this compound may also interact with specific amino acid residues, contributing to its binding affinity researchgate.netacs.orgresearchgate.net. Furthermore, this compound has been shown to form noncovalent complexes with phospholipids (B1166683) and nAChR epitopes, suggesting potential interactions with the lipid environment surrounding the receptor, which can influence receptor function and drug binding wikipedia.orgresearchgate.net.
A hallmark of this compound's action is its exceptionally long-lasting or "quasi-irreversible" blockade of nAChRs nih.govmedchemexpress.comcaymanchem.comtocris.comresearchgate.netnih.gov. This prolonged effect suggests very slow dissociation rates (koff) from the receptor complex, leading to a sustained inhibition of nAChR function. For example, a single administration of this compound can block central nicotinic effects for weeks in rats nih.govmedchemexpress.comcaymanchem.com. This slow offset of action is a key characteristic that distinguishes it from many other nAChR antagonists tocris.com. The mechanism of this persistent blockade is attributed to its trapping within the open ion channel, with slow release upon channel closure nih.govphysiology.org.
Non-Nicotinic Receptor Interactions in High Concentration Studies
While this compound's primary target is the nAChR, research has indicated that at significantly higher concentrations, it can also influence other neurotransmitter systems, particularly glutamatergic pathways.
Studies have reported that this compound can modulate glutamatergic excitatory synaptic channels, albeit at high concentrations. In rat hippocampal slices, this compound was found to depress NMDA receptor-mediated synaptically-evoked field potentials at concentrations ranging from 10⁻⁴ to 10⁻³ M nih.govncats.ioncats.io. Synaptic responses mediated by non-NMDA excitatory amino acid receptors were less affected by this compound at these high concentrations nih.govncats.ioncats.io. Additionally, in cultured mesencephalic cells, this compound inhibited [³H]-dopamine release evoked by NMDA (10⁻⁴ M) with an IC₅₀ of approximately 600 µM nih.govncats.io. These findings suggest that at pharmacologically high doses, this compound may exert off-target effects on glutamatergic neurotransmission.
The influence of this compound on NMDA receptor-mediated responses is primarily observed at elevated concentrations. As noted above, it depresses NMDA receptor-mediated field potentials in hippocampal slices at concentrations of 10⁻⁴-10⁻³ M nih.govncats.ioncats.io. Furthermore, the NMDA receptor antagonist MK-801, when administered to rats, induced hypertension and tachycardia. Pretreatment with this compound markedly reduced these cardiovascular effects, suggesting an interaction or modulation of pathways influenced by NMDA receptor activity, likely through its ganglionic blocking action affecting autonomic outflow ahajournals.org. However, these effects are distinct from direct binding to the NMDA receptor itself and are observed only at concentrations significantly higher than those required for nAChR antagonism.
Compound Name List
Acetylcholine (ACh)
A-85380
Choline
this compound
this compound diiodide
this compound iodide
D-AP5
Epibatidine
Flufenamic acid (FFA)
GABA
Glutamate
Hexamethonium
Kainate
Lidocaine
Mecamylamine
MK-801
NMDA (N-Methyl-D-Aspartate)
Prazosin
Quisqualate
Serotonin (B10506) (5-HT3)
Tacrine
α-bungarotoxin
Neuropharmacological Research Applications of Chlorisondamine
Central Nicotinic Cholinergic System Investigations
Chlorisondamine's primary utility in neuropharmacology lies in its capacity to antagonize nAChRs in the central nervous system (CNS). This has allowed researchers to explore the multifaceted functions of this receptor system.
Effects on Nicotine-Induced Central Nervous System Responses
This compound has been instrumental in demonstrating the role of central nAChRs in mediating the effects of nicotine (B1678760). Studies have shown that pretreatment with this compound can effectively block a range of nicotine-induced responses. For instance, in animal models, this compound prevents the behavioral effects of nicotine, such as ataxia and prostration. nih.gov
A key application of this compound has been in studying nicotine's effect on gene expression in the brain. Nicotine administration has been shown to increase the expression of the immediate early gene c-fos, a marker of neuronal activity, in various brain regions. Research in pigeons has demonstrated that this compound can block these nicotine-induced increases in c-fos mRNA. nih.gov The duration of this blockade varies across different brain areas, suggesting regional differences in the action of this compound or the dynamics of nAChR turnover. nih.gov
Table 1: Duration of this compound Blockade of Nicotine-Induced c-fos Expression in Pigeon Brain
| Brain Region | Duration of Blockade |
|---|---|
| Nucleus Accumbens | 4 days |
| Bulbus Olfactorius | 1 week |
| Stratum Griseum et Fibrosum Superficiale | 2 weeks |
Data sourced from research on the time course of this compound's blockade of nicotine-induced c-fos expression in the pigeon brain. nih.gov
Long-Term Central Nicotinic Blockade Mechanisms
One of the most remarkable features of this compound is its ability to produce a quasi-irreversible blockade of central nAChRs after a single administration, with effects lasting for weeks or even months. nih.govnih.gov The precise mechanism underlying this long-lasting effect has been a subject of investigation. While the exact process is not fully elucidated, evidence points towards the intracellular accumulation of this compound or a pharmacologically active metabolite. nih.gov
Studies using radiolabeled this compound ([3H]-CHL) have shown a persistent and selective accumulation of radioactivity in specific brain regions, including the substantia nigra pars compacta, ventral tegmental area, dorsal raphe, and locus coeruleus. nih.gov This intracellular sequestration is thought to be a key factor in its prolonged antagonist activity. The blockade is considered non-competitive, as it is not overcome by increasing concentrations of nicotine and does not appear to involve direct competition at the acetylcholine (B1216132) binding site. researchgate.net Furthermore, this long-term blockade is not associated with neuronal degeneration or a decrease in the number of nicotinic receptors. nih.govresearchgate.net Research suggests that this compound may function as a channel blocker rather than a surface receptor blocker. researchgate.net
Modulation of Neurotransmitter Systems in Experimental Models
By blocking central nAChRs, this compound has been pivotal in understanding the influence of the nicotinic cholinergic system on other major neurotransmitter systems, particularly the dopaminergic, noradrenergic, and to a lesser extent, the serotonergic systems.
Impact on Dopaminergic Neurotransmission (e.g., Striatal Dopamine (B1211576) Release)
The intricate link between the cholinergic and dopaminergic systems, especially in areas like the striatum, is crucial for reward, motivation, and motor control. Nicotine is known to stimulate the release of dopamine in the striatum, a key component of its reinforcing effects. This compound has been effectively used to block this nicotine-induced dopamine release. nih.govnih.gov
In vitro studies using striatal synaptosomes from rats pretreated with this compound have shown a persistent, insurmountable block of nicotine-evoked [3H]-dopamine release. nih.govnih.gov This blockade was observed for as long as 84 days after a single in vivo administration of this compound. nih.gov This ex vivo evidence underscores that the long-lasting effect is not solely due to the trapping of the drug by the blood-brain barrier but points to a more direct and enduring interaction with the neuronal machinery. nih.gov
Table 2: Effect of in vivo this compound Pretreatment on Nicotine-Evoked Striatal [3H]-Dopamine Release ex vivo
| Time After this compound Administration | Nicotine-Evoked [3H]-Dopamine Release |
|---|---|
| 1 day | Blocked |
| 7 days | Blocked |
| 21 days | Blocked |
| 42 days | Blocked |
| 63 days | Blocked |
| 84 days | Blocked |
Based on findings from studies investigating the chronic nicotinic blockade produced by in vivo administration of this compound. nih.gov
Influence on Serotonergic and Noradrenergic Pathways
Research has also utilized this compound to probe the nicotinic regulation of noradrenergic pathways. Similar to its effects on the dopaminergic system, this compound has been shown to produce a persistent blockade of nicotine-evoked noradrenaline release. nih.gov Studies have demonstrated that pretreatment with this compound results in a near-total block of nicotine-evoked hippocampal [3H]-noradrenaline release from superfused rat synaptosomes. nih.gov This effect was observed 21 days after this compound administration. nih.gov Autoradiographic studies have also shown a preferential accumulation of radiolabeled this compound in the locus coeruleus, the primary source of noradrenergic innervation to the hippocampus. nih.gov
In contrast to the well-documented interactions with dopaminergic and noradrenergic systems, the influence of this compound on serotonergic pathways is not as extensively characterized in the available scientific literature. While the central nicotinic cholinergic system is known to modulate serotonergic neurons, direct studies investigating the long-term effects of this compound on serotonin (B10506) release or the activity of serotonergic pathways are limited. This represents an area where further research could provide valuable insights into the complex interplay of neurotransmitter systems in the brain.
Cerebral Metabolic Activity Studies
This compound has also been employed in studies examining the effects of nicotinic receptor blockade on cerebral metabolic activity, often measured by local cerebral glucose utilization (LCGU). These studies help to map the functional consequences of nicotinic cholinergic transmission across different brain regions.
In freely-moving rats, acute nicotine administration has been shown to both increase and decrease LCGU in a region-dependent manner. Pretreatment with this compound can reverse most of these nicotine-induced changes in cerebral glucose utilization. nih.gov For instance, nicotine-induced increases in LCGU in the anteroventral thalamus, superior colliculus, medial habenula, and dorsal lateral geniculate were blocked by prior administration of this compound. nih.gov
Interestingly, this compound has also been observed to have effects on LCGU in the absence of nicotine challenge. In immobilized rats, this compound significantly reduced LCGU in the lateral habenula, substantia nigra pars compacta, ventral tegmental area, and the granular layer of the cerebellum. nih.gov These findings suggest that this compound can block tonic nicotinic cholinergic activity in these regions, providing insights into the baseline level of influence exerted by the nicotinic system on regional brain metabolism.
Table 3: Effect of this compound on Local Cerebral Glucose Utilization (LCGU) in Specific Brain Regions of Immobilized Rats (in the absence of nicotine challenge)
| Brain Region | Effect of this compound on LCGU |
|---|---|
| Lateral Habenula | Significantly Reduced |
| Substantia Nigra Pars Compacta | Significantly Reduced |
| Ventral Tegmental Area | Significantly Reduced |
| Cerebellar Granular Layer | Significantly Reduced |
Data from a study investigating the effects of this compound on cerebral glucose utilization. nih.gov
Effects on Local Cerebral Glucose Utilization (LCGU)
This compound has been instrumental in elucidating the role of nicotinic acetylcholine receptors (nAChRs) in modulating brain metabolism. Studies using the 2-deoxyglucose autoradiography method have revealed that this compound can significantly alter local cerebral glucose utilization (LCGU), both when administered alone and in its capacity to block the effects of nicotinic agonists like nicotine.
In freely-moving rats, intracerebroventricular (i.c.v.) administration of this compound has been shown to significantly reduce LCGU in several brain regions four weeks after administration. nih.gov These areas include the lateral habenula, substantia nigra pars compacta, ventral tegmental area, and the granular layer of the cerebellum. nih.gov This suggests that there is a tonic level of nicotinic cholinergic transmission in these regions that, when blocked by this compound, results in decreased metabolic activity. mcgill.ca
Furthermore, this compound has been demonstrated to effectively block the metabolic effects of nicotine in the brain. nih.gov Acute nicotine administration is known to increase LCGU in specific areas such as the anteroventral thalamus, superior colliculus, medial habenula, and dorsal lateral geniculate. nih.gov Pre-treatment with this compound weeks prior to nicotine challenge can completely reverse most of these nicotine-induced increases in glucose utilization. nih.gov For instance, the nicotine-induced increase in LCGU in the anteroventral thalamus is completely blocked by prior this compound administration. nih.gov These findings indicate that this compound's nicotinic receptor antagonism is widespread throughout the brain. nih.gov
The table below summarizes the effects of this compound on LCGU in selected brain regions in freely-moving rats, both in the absence and presence of an acute nicotine challenge.
Table 1: Effects of this compound on Local Cerebral Glucose Utilization (LCGU)
| Brain Region | Effect of this compound Alone | Effect on Nicotine-Induced LCGU Increase |
|---|---|---|
| Anteroventral Thalamus | No significant effect | Complete blockade |
| Superior Colliculus | Significant reduction | Blockade of effects |
| Lateral Habenula | Significant reduction | Not applicable (Nicotine decreases LCGU here) |
| Substantia Nigra Pars Compacta | Significant reduction | Not applicable |
| Ventral Tegmental Area | Significant reduction | Not applicable |
| Cerebellar Granular Layer | Significant reduction | Not applicable |
Metabolic Correlates of Nicotinic Receptor Blockade
Beyond its effects on cerebral glucose utilization, this compound has been shown to influence other aspects of systemic metabolism, likely through its blockade of nicotinic receptors in the autonomic nervous system.
Research in fasted rats has revealed that the administration of this compound can prevent the typical fall in blood glucose concentration observed during a 24-hour fasting period. ebm-journal.org This effect is not due to a decrease in glucose uptake by peripheral tissues; in fact, tissues from this compound-treated animals showed similar or even higher sensitivity to insulin (B600854). ebm-journal.org This suggests that the drug's impact on glucose metabolism is mediated primarily through its effects on the autonomic nervous system. ebm-journal.org
In conjunction with the stabilization of blood glucose, this compound treatment in fasted rats led to significantly lower levels of serum free fatty acids compared to saline-treated controls. ebm-journal.org However, plasma insulin levels were found to be significantly higher in the this compound-treated group. ebm-journal.org This complex interplay of metabolic changes underscores the integral role of nicotinic pathways in regulating energy balance, which can be effectively probed using this compound.
Ganglionic Transmission Studies in Isolated Systems
This compound's utility extends to the study of peripheral autonomic ganglia, where it acts as a potent ganglionic blocker. These studies are crucial for understanding the compound's differential effects on central versus peripheral nicotinic systems.
Assessment of Peripheral Ganglionic Blockade Duration and Efficacy
In isolated systems, such as the rat superior cervical ganglion, this compound has been shown to effectively reduce electrically-evoked synaptic transmission. nih.gov This demonstrates its efficacy as a ganglionic blocker at the peripheral level.
The duration of this peripheral blockade, however, is notably shorter than its persistent effects in the central nervous system. researchgate.net Studies in pigeons have shown that while a large systemic dose of this compound can attenuate the cardiovascular effects of nicotine (such as increases in heart rate and blood pressure) for up to 24 hours, this blockade is no longer evident at 3 days post-administration. researchgate.net This transient nature of peripheral blockade contrasts sharply with the weeks-to-months-long central nicotinic antagonism observed in behavioral and neurochemical studies. nih.govnih.gov
The table below presents a summary of the duration of this compound's blocking effect on nicotine-induced pressor effects at different pretreatment times.
Table 2: Duration of this compound's Peripheral Blockade of Nicotine's Pressor Effect
| Pretreatment Time | Blockade of Nicotine Effect |
|---|---|
| 30 minutes | Significant attenuation |
| 24 hours | Significant attenuation |
| 3 days | No longer evident |
Comparative Analysis of Acute vs. Chronic Ganglionic Effects
A key finding in the study of this compound is the marked difference between its acute and chronic effects on ganglionic transmission, particularly when comparing peripheral and central actions.
Acutely, in vivo administration of this compound leads to a reduction in synaptic transmission in isolated peripheral ganglia, such as the superior cervical ganglion. nih.gov This is consistent with its function as a ganglionic blocking agent.
However, in contrast to the long-lasting, quasi-irreversible blockade of central nicotinic receptors that can be observed for weeks or even months after a single administration, the peripheral ganglionic blockade does not persist long-term. nih.govnih.gov For instance, two weeks after a high dose of this compound, which is sufficient to maintain a continued blockade of central nicotinic effects, there is no significant effect on ganglionic transmission in the isolated superior cervical ganglion. nih.gov This indicates that chronic central blockade by this compound is not accompanied by a similarly long-term peripheral ganglionic blockade. nih.gov This dissociation between central and peripheral effects is a critical aspect of this compound's pharmacological profile.
Influence on Systemic Regulatory Mechanisms in Research Models
Autonomic Nervous System Regulation Research
Chlorisondamine's primary mechanism of action involves blocking nicotinic acetylcholine (B1216132) receptors at the ganglia of both the sympathetic and parasympathetic nervous systems. youtube.com This non-selective blockade makes it a powerful instrument for investigating the role of autonomic signaling in complex systemic responses.
Role in Stress-Induced Physiological Alterations
Stress triggers a cascade of physiological responses largely orchestrated by the autonomic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis. The sympathetic nervous system, in particular, mediates the rapid "fight-or-flight" response. Research models utilize this compound to parse out the specific contributions of the autonomic nervous system to these stress responses. For instance, in neurogenic hypertensive dogs, this compound can suppress the pressor (blood pressure increasing) response induced by stressful stimuli. ahajournals.org This demonstrates its utility in studying how the nervous system translates psychological or environmental stressors into physiological changes. By administering this compound, researchers can effectively silence the autonomic pathways and observe how the body's response to a stressor is altered, thereby clarifying the role of neural signaling in stress-induced pathophysiology.
Investigations into Neuro-Immune System Interactions (e.g., Lymphocyte Activity, Macrophage Function, NK Cytotoxicity)
The nervous and immune systems engage in extensive bidirectional communication. Sympathetic nerves innervate lymphoid organs and can release neurotransmitters like norepinephrine that modulate immune cell function. nih.gov this compound has been instrumental in revealing the extent of this neural regulation.
Research has shown that radiation-induced changes in immune function may be partly mediated by the sympathetic nervous system. nih.gov In studies involving mice exposed to whole-body irradiation and a subsequent bacterial challenge, the administration of this compound was found to reduce the augmented inflammatory cytokine response. nih.gov This suggests that by blocking sympathetic ganglia, this compound can moderate certain immune system reactions, highlighting the direct influence of the nervous system on immune homeostasis. nih.gov
Table 1: Investigated Neuro-Immune Interactions Involving this compound
| Neurological Factor / Stimulus | Immune Cell / Process | Observed Effect of Factor / Stimulus | Role of this compound |
|---|---|---|---|
| Whole-Body Irradiation & Bacterial Challenge | Innate Immunity (Cytokine Response) | Augmented inflammatory cytokine response | Reduces the radiation-augmented cytokine response, indicating sympathetic nervous system involvement nih.gov |
Sympathetic Nervous System Modulation of Humoral Immune Response
The sympathetic nervous system (SNS) influences both cellular and humoral (antibody-mediated) immunity. Sympathetic nerve fibers are found in close proximity to lymphocytes in secondary lymphoid organs, suggesting a direct regulatory connection. nih.gov Sympathetic signaling can affect lymphocyte proliferation, differentiation, and cytokine production, all of which are critical to a coordinated immune response. nih.gov By blocking the SNS, this compound serves as a research tool to investigate the impact of neural signaling on the functional capacities of immune cells, including B-lymphocytes which are central to the humoral response. This allows for a deeper understanding of how the brain modulates the body's defense mechanisms against pathogens. nih.gov
Cardiovascular System Research Applications
This compound has been widely used in animal models to investigate the role of the autonomic nervous system in cardiovascular regulation, particularly in the context of hypertension. nih.gov
Assessment of Neurogenic Contribution to Hemodynamics in Animal Models
A primary application of this compound in cardiovascular research is to assess the "neurogenic component" of blood pressure. nih.govnih.gov This refers to the portion of blood pressure maintained by ongoing sympathetic nervous system activity. In animal models, including both normotensive and hypertensive subjects, the administration of this compound causes a reduction in blood pressure. nih.gov This decrease is interpreted as the contribution of the sympathetic nervous system to the maintenance of baseline blood pressure. nih.gov
Studies on Cardiac Output and Peripheral Resistance Components in Experimental Settings
The this compound-induced reduction in blood pressure is understood to result from its effects on both cardiac output and total peripheral resistance. nih.gov Early research in dogs demonstrated that this compound administration led to decreases in both of these hemodynamic parameters. nih.govproquest.com
Table 2: Effect of this compound on Hemodynamic Parameters in Mice Models
| Animal Model | Parameter | Observed Effect Following this compound Administration |
|---|---|---|
| Normotensive C57Bl/6J Mice | Blood Pressure | Reduction nih.govnih.gov |
| Normotensive C57Bl/6J Mice | Heart Rate | Reduction / Bradycardic Response nih.govproquest.com |
| Normotensive C57Bl/6J Mice | Cardiac Output | Reduction nih.govnih.govproquest.com |
| DOCA-Salt Hypertensive Mice | Blood Pressure | Significant Reduction (greater than in normotensive mice) nih.govnih.govproquest.com |
| DOCA-Salt Hypertensive Mice | Heart Rate | Significant Reduction (greater than in normotensive mice) nih.govproquest.com |
| DOCA-Salt Hypertensive Mice | Cardiac Output | Reduction nih.govnih.gov |
Gastrointestinal System Research Applications
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs digestive functions largely independently of the central nervous system. nih.govwikipedia.org It is organized into two main plexuses: the myenteric (Auerbach's) plexus, located between the longitudinal and circular muscle layers, and the submucosal (Meissner's) plexus, situated in the submucosa. youtube.comkenhub.com The myenteric plexus primarily controls motility, while the submucosal plexus is the principal regulator of intestinal secretion and blood flow. nih.govnih.gov
This compound's ability to block ganglionic transmission within the ENS makes it a critical tool for studying the neural regulation of gastrointestinal functions. By inhibiting the nicotinic cholinergic synapses within both the myenteric and submucosal ganglia, this compound allows researchers to investigate the intrinsic neural circuits and the roles of various non-cholinergic neurotransmitters in the gut.
Impact on Intestinal Fluid Secretion Mechanisms
Intestinal fluid secretion is a crucial process for lubricating the mucosal surface, facilitating nutrient absorption, and clearing pathogens. This process is primarily driven by the active secretion of chloride ions (Cl-) from crypt epithelial cells into the intestinal lumen, which in turn creates an osmotic gradient that draws water and sodium ions (Na+) into the lumen. nih.govnih.govnih.gov The regulation of this secretory process is intricately controlled by the submucosal plexus of the ENS. nih.govnih.gov
The application of this compound in research models has been instrumental in dissecting the neural pathways that govern intestinal secretion. As a ganglionic blocker, this compound inhibits the nicotinic acetylcholine receptors on postganglionic secretomotor neurons. This action effectively blocks the cholinergic drive for secretion. Research has shown that nerve stimulation-induced intestinal secretion is significantly attenuated in the presence of ganglionic blockers like this compound, highlighting the critical role of these neural pathways.
Several key neurotransmitters and signaling molecules are involved in the neural control of intestinal secretion. Vasoactive intestinal peptide (VIP) is a potent secretagogue released by secretomotor neurons that stimulates chloride secretion by increasing intracellular cyclic AMP (cAMP) in enterocytes. nih.govwikipedia.orgnih.gov Acetylcholine, another key neurotransmitter, also stimulates secretion, often by increasing intracellular calcium (Ca2+). By blocking the primary nicotinic transmission in the ganglia, this compound helps to isolate and study the effects of these and other neuromodulators on the secretory machinery of the gut.
Key Mediators in Neural Regulation of Intestinal Chloride Secretion
| Mediator | Source | Mechanism of Action on Enterocytes | Effect on Chloride Secretion |
|---|---|---|---|
| Acetylcholine | Cholinergic Secretomotor Neurons | Increases intracellular Ca2+ | Stimulation |
| Vasoactive Intestinal Peptide (VIP) | VIPergic Secretomotor Neurons | Increases intracellular cAMP | Potent Stimulation |
| Serotonin (B10506) (5-HT) | Enterochromaffin Cells, Enteric Neurons | Stimulates secretomotor neurons via 5-HT3 and 5-HT4 receptors | Stimulation |
Modulation of Secreto-Motor Nerve Activity
Secreto-motor neurons, located in the submucosal plexus, are the final common pathway for the neural regulation of intestinal epithelial cell secretion. nih.gov The activity of these neurons is integrated from various inputs, including interneurons within the ENS and sensory information from the gut lumen. This compound's blockade of nicotinic receptors in the submucosal ganglia directly modulates the activity of these secreto-motor nerves.
In experimental preparations, electrical stimulation of enteric nerves evokes the release of pro-secretory neurotransmitters like acetylcholine and VIP, leading to robust fluid secretion. The application of this compound abolishes this response, demonstrating that the activation of secreto-motor neurons is dependent on nicotinic cholinergic neurotransmission within the ganglia. nih.gov This allows researchers to explore the non-nicotinic pathways that might also influence secreto-motor nerve activity.
For instance, sensory neurons in the gut wall can be activated by mechanical stimuli (distension) or chemical signals from the lumen. nih.govfrontiersin.org These sensory neurons then activate interneurons, which in turn synapse with and regulate the firing of secreto-motor neurons. By using this compound to block the primary ganglionic pathway, scientists can investigate the role of other receptors and neurotransmitters in these reflex arcs. Studies have revealed a complex interplay of excitatory and inhibitory signals that fine-tune the level of intestinal secretion in response to physiological and pathological stimuli.
Influence of this compound on Enteric Neural Circuits Controlling Secretion
| Neural Component | Primary Neurotransmitter at Ganglion | Effect of this compound | Resulting Impact on Secretion |
|---|---|---|---|
| Sensory Neuron to Interneuron Synapse | Various | No direct effect | Upstream signaling may be intact |
| Interneuron to Secreto-motor Neuron Synapse | Acetylcholine (Nicotinic) | Blockade of transmission | Inhibition of neurally-mediated secretion |
| Secreto-motor Neuron Axon Terminal | Acetylcholine, VIP | No direct effect on release | Reduced activation of the neuron prevents neurotransmitter release |
Comparative Pharmacological Analysis of Chlorisondamine
Relative Potencies and Duration of Action against Other Ganglionic Blockers
Chlorisondamine is a potent ganglionic blocking agent, demonstrating significantly greater potency and a more prolonged duration of action compared to several other agents in its class. ahajournals.org In studies conducted on unanesthetized dogs, the relative potencies of this compound, Pentapyrrolidinium, and Hexamethonium in producing autonomic blockade were found to be in a ratio of 8:3:1, respectively. ahajournals.org This indicates that this compound is approximately eight times more potent than Hexamethonium and more than twice as potent as Pentapyrrolidinium in this experimental model. ahajournals.org
A key distinguishing feature of this compound is its markedly prolonged duration of activity. ahajournals.org While all three compounds appear to be absorbed similarly, the effects of this compound persist for a significantly longer period, which is likely attributable to its persistence in tissues. ahajournals.org
Compared to Trimethaphan, another ganglionic blocker, this compound also exhibits greater potency. Research on the antinicotinic effects in vascular tissue showed that the potency of Trimethaphan was approximately one-fourth that of Hexamethonium. nih.gov Given that this compound is eight times more potent than Hexamethonium, it can be inferred that this compound's potency is substantially higher than that of Trimethaphan. ahajournals.orgnih.gov
| Compound | Relative Potency Ratio | Duration of Action |
|---|---|---|
| This compound | 8 | Markedly Prolonged ahajournals.org |
| Pentapyrrolidinium | 3 | Standard ahajournals.org |
| Hexamethonium | 1 | Standard ahajournals.org |
| Trimethaphan | ~0.25 (relative to Hexamethonium) nih.gov | Standard |
This compound and Mecamylamine (B1216088) are both nicotinic antagonists used in research to produce ganglionic and central blockade, but they differ significantly in their duration of action. researchgate.netnih.gov A single administration of this compound can produce a quasi-irreversible and persistent blockade of central nicotinic effects that can last for weeks. nih.govnih.gov This long-lasting effect is a primary distinction from Mecamylamine, which produces a shorter-acting blockade. nih.gov In studies comparing their effects on nicotine-induced cardiovascular changes, this compound produced a more sustained blockade than Mecamylamine. nih.gov
The mechanism of action also distinguishes this compound from Decamethonium. This compound acts as a nicotinic receptor antagonist, blocking the ion channel associated with the receptor. researchgate.netwikipedia.org In contrast, Decamethonium is a depolarizing neuromuscular blocking agent. drugbank.com It acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptor, causing initial depolarization of the motor endplate, which leads to a block of neuromuscular transmission. drugbank.com Furthermore, research on crustacean muscle fibers indicates that this compound, like Mecamylamine, produces a slowly developing, voltage-dependent block that results in a stable-blocked state, recovery from which is largely dependent on subsequent agonist application. nih.gov
Competitive vs. Non-Competitive Antagonism Profiling
This compound functions as a nicotinic acetylcholine receptor antagonist. nih.gov Its interaction with the receptor is characterized by a long-lasting, and potentially permanent, blockade of the associated ion channel. researchgate.net This prevents the normal physiological response to the neurotransmitter acetylcholine. The antagonism exerted by this compound is generally considered to be non-competitive or insurmountable. nih.govderangedphysiology.com This means that once this compound binds, its inhibitory effect cannot be overcome simply by increasing the concentration of the agonist (e.g., nicotine). nih.govderangedphysiology.com
Research suggests that this compound's long-lasting effects may be due to its interaction with a specific epitope on the α2 isoform of the neuronal nicotinic receptor. researchgate.netnih.gov This interaction is proposed to involve the formation of salt bridges and cation-π associations, leading to a very stable drug-receptor complex. researchgate.net Further evidence points towards a possible channel-blocking action. nih.gov Studies have demonstrated a use-dependent block, where the antagonist potency of this compound is significantly increased by brief pre-exposure to an agonist. nih.gov This is consistent with a mechanism where the antagonist enters and blocks the ion channel when it is in the open state.
The non-competitive nature of this compound's antagonism has significant implications for its effect on agonist dose-response relationships in experimental settings. In the presence of a non-competitive antagonist, the maximal effect (Emax) of an agonist is reduced. derangedphysiology.com This is in contrast to a competitive antagonist, which reduces the potency of an agonist (shifting the dose-response curve to the right) but does not change the maximal achievable response. derangedphysiology.com
Experimental data aligns with this profile. Studies measuring nicotine-induced dopamine (B1211576) release from striatal synaptosomes found that this compound blocked the response to a range of nicotine (B1678760) concentrations in an insurmountable fashion. nih.gov This demonstrates a reduction in the maximal response to nicotine. The antagonistic actions of this compound are dose-dependent; higher concentrations of the antagonist produce a greater degree of blockade of the agonist's effects. nih.gov For example, in studies of nicotine's pressor effect, this compound dose-dependently blocked the increases in blood pressure. nih.gov The relationship between drug dose and the resulting concentration at the cellular level ultimately controls the observed effect. merckmanuals.com
Receptor Selectivity and Off-Target Interaction Assessment in Research Contexts
In research contexts, this compound is valued for its pharmacological selectivity for nicotinic receptors, particularly at doses that are effective for producing central and peripheral blockade. nih.govnih.gov Studies have shown that this compound effectively blocks the behavioral and physiological actions of nicotine without altering the effects of compounds that act on other neurotransmitter systems, such as the dopaminergic agents (+)-amphetamine and apomorphine. nih.gov
While highly selective, some off-target interactions have been noted at concentrations significantly higher than those required for nicotinic receptor blockade. In cultured rat mesencephalic cells and hippocampal slices, high concentrations of this compound (in the range of 100 to 1000 µM) were shown to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated responses. nih.govnih.gov However, its potency at NMDA receptors is substantially lower than for nicotinic receptors; the IC50 for inhibiting NMDA-evoked dopamine release was approximately 600 µM. nih.gov In the same studies, this compound had little to no effect on responses mediated by other excitatory amino acid receptors, such as quisqualate and kainate receptors. nih.gov This indicates a degree of separation in its activity even at high concentrations.
Further reinforcing its selectivity, research on noradrenaline release from rat synaptosomes showed that prior in vivo administration of this compound resulted in a near-total block of nicotine-evoked release, while NMDA-evoked release remained unaffected. nih.gov This highlights its preferential action on nicotinic receptors in a functional neurochemical assay.
| Receptor Target | This compound Interaction | Relative Concentration for Effect |
|---|---|---|
| Nicotinic Acetylcholine Receptors | Potent, long-lasting antagonism nih.govnih.gov | Low (effective research doses) |
| NMDA Receptors | Inhibition/Blockade nih.govnih.gov | High (e.g., IC50 ~600 µM) nih.gov |
| Kainate/Quisqualate Receptors | Minimal to no effect nih.gov | High |
| Dopaminergic (e.g., for Amphetamine/Apomorphine) | No interaction observed nih.gov | N/A |
Methodological Contributions to Pharmacological Research Utilizing Chlorisondamine
In Vitro and Ex Vivo Experimental Methodologies
In vitro and ex vivo preparations offer controlled environments to study the direct actions of pharmacological agents on isolated biological components, free from the systemic complexities of a whole organism. Chlorisondamine has been instrumental in such studies for characterizing nicotinic receptor function at the cellular and tissue level.
Synaptosomes, which are isolated presynaptic terminals, provide an excellent model to study the modulation of neurotransmitter release. This compound has been pivotal in demonstrating the role of nAChRs in this process. A key application has been in the investigation of dopamine (B1211576) release from striatal synaptosomes. Research has shown that in vivo administration of this compound leads to a persistent and insurmountable blockade of nicotine-induced [³H]-dopamine release when later studied ex vivo in synaptosomal preparations. nih.govnih.gov This blockade is remarkably long-lasting, with effects observed for up to 84 days after a single administration. nih.gov
Notably, the blockade of nicotine-evoked dopamine release by this compound is selective. Studies have demonstrated that this compound does not inhibit dopamine release induced by other stimuli such as high potassium concentrations or amphetamine, indicating its specific action on nAChRs. nih.gov Furthermore, research on hippocampal synaptosomes has revealed that prior administration of this compound results in a near-complete block of nicotine-evoked [³H]-noradrenaline release, without affecting NMDA-evoked noradrenaline release. nih.gov
| Brain Region | Neurotransmitter Measured | This compound Pretreatment | Challenge Agent | Outcome | Reference |
|---|---|---|---|---|---|
| Striatum | [³H]-Dopamine | 10 mg/kg, s.c. (1-84 days prior) | (-)-Nicotine (10⁻⁶ M) | Responses blocked | nih.gov |
| Striatum | [³H]-Dopamine | 10 mg/kg, s.c. (7 days prior) | (-)-Nicotine (up to 10⁻⁴ M) | Insurmountable blockade | nih.gov |
| Hippocampus | [³H]-Noradrenaline | 10 mg/kg s.c. or 10 µg i.c.v. (21 days prior) | Nicotine (B1678760) | Near-total block of release | nih.gov |
| Hippocampus | [³H]-Noradrenaline | 10 mg/kg s.c. or 10 µg i.c.v. (21 days prior) | NMDA | Release unaffected | nih.gov |
Isolated organ and tissue bath experiments are classical pharmacological methods used to study the physiological responses of tissues to drugs in a controlled ex vivo environment. reprocell.comresearchgate.net this compound has been utilized in such preparations to investigate ganglionic transmission.
In studies using the isolated rat superior cervical ganglion, the application of this compound has been shown to affect synaptic transmission. Following acute in vivo administration of a low dose of this compound, electrically-evoked synaptic transmission in the isolated ganglion was reduced when tested one hour later. nih.gov This demonstrates the utility of this compound in probing the acute effects of ganglionic blockade on neural transmission in an isolated tissue setting. However, it was also noted that a higher dose administered in vivo did not significantly impact ganglionic transmission when the tissue was examined two weeks later, highlighting a difference in the duration of its central and peripheral effects. nih.gov
In Vivo Animal Model Applications
In vivo studies are essential for understanding the integrated physiological effects of a compound. This compound's distinct central and peripheral actions have made it a valuable tool in animal models for differentiating between these domains of the nervous system and for assessing autonomic function.
A significant methodological contribution of this compound is its use in dissociating the central nervous system (CNS) effects of nicotinic agents from their peripheral effects. A single systemic administration of this compound can produce a quasi-irreversible blockade of the central actions of nicotine, such as ataxia and prostration, for extended periods (e.g., 1 to 14 days). nih.gov
In contrast, its effects on peripheral autonomic ganglia are of a shorter duration. While an acute administration can reduce synaptic transmission in the superior cervical ganglion, this peripheral blockade is not maintained long-term in the same way the central blockade is. nih.gov This differential duration of action allows researchers to design experiments where central nicotinic receptors are chronically blocked, while peripheral receptors have recovered, thereby enabling the specific investigation of CNS-mediated nicotinic responses.
This compound is widely used as a ganglionic blocker to assess the neurogenic contribution to blood pressure and to estimate vasomotor sympathetic tone in animal models. nih.gov By blocking neurotransmission through autonomic ganglia, the subsequent fall in blood pressure is taken as an index of the level of sympathetically-maintained vascular tone. nih.gov
| Animal Model | Parameter Measured | Effect of this compound | Methodological Conclusion | Reference |
|---|---|---|---|---|
| Normotensive C57Bl/6J mice | Blood Pressure (BP) and Heart Rate (HR) | Reduced by all doses tested (1-6 mg/kg) | BP response reflects reduced cardiac output and vasomotor tone | nih.gov |
| DOCA-salt hypertensive mice | Blood Pressure (BP) and Heart Rate (HR) | Significantly larger reductions at lower doses (1 and 2 mg/kg) | Indicates a greater neurogenic BP component in hypertension | nih.gov |
| Normotensive and hypertensive mice | Cardiac Output (CO) | Reduced | CSD is useful for assessing overall neurogenic contribution to BP | nih.gov |
| Normotensive and hypertensive mice | Vasomotor Sympathetic Tone | Cannot be specifically estimated | Not appropriate for specifically estimating vasomotor sympathetic tone | nih.gov |
Radioligand Binding Assay Applications
Radioligand binding assays are a fundamental technique in pharmacology for quantifying receptor density (Bmax) and affinity (Kd). umich.edugiffordbioscience.com While this compound itself is not typically used as a radioligand, its application in conjunction with these assays has provided valuable insights.
Research has shown that the long-term central nicotinic blockade induced by this compound is not accompanied by a change in the density of high-affinity [³H]-nicotine binding sites in the forebrain. nih.gov This finding is significant as it suggests that the persistent antagonist effects of this compound are not due to a downregulation of nicotinic receptors. This methodological application helps to interpret the mechanism of this compound's long-lasting action, indicating it may not act at the acetylcholine (B1216132) binding site itself but perhaps through another mechanism such as channel blockade. nih.govresearchgate.net More recent studies using mass spectrometry have begun to probe the specific molecular interactions between this compound and epitopes on nAChR subunits, further refining our understanding of its binding characteristics. nih.gov
Assessment of Receptor Density and Affinity Following this compound Administration
This compound's characteristic long-lasting, quasi-irreversible antagonism of nicotinic acetylcholine receptors (nAChRs) has made it a valuable pharmacological tool for investigating the central nervous system's adaptive responses to prolonged receptor blockade. nih.govnih.gov Researchers have utilized this compound to explore whether a sustained interruption of nicotinic neurotransmission leads to compensatory changes in the density or affinity of the targeted receptors.
In studies examining the mechanism of its persistent action, a key finding has been that the long-term blockade of central nicotinic effects by this compound does not appear to induce significant alterations in the density (Bmax) of high-affinity [³H]-nicotine binding sites in the brain. nih.gov For instance, research on rat forebrain tissue following a single systemic administration of this compound found no significant changes in the number of available high-affinity nicotinic receptors, even when tested at time points where the functional blockade of nicotine's effects was profound and sustained. nih.govnih.gov This suggests that the enduring antagonism is not a result of receptor downregulation or a change in binding site availability that is detectable by standard radioligand binding assays. nih.gov
This finding is methodologically significant as it indicates that the persistent central nicotinic blockade is not accompanied by neuronal degeneration or major compensatory changes in receptor expression, underscoring the compound's utility in isolating the functional consequences of receptor inactivation. nih.govnih.gov The stability of receptor density in the presence of a long-term functional blockade allows for the study of downstream adaptations in neural circuits without the confounding variable of fluctuating receptor numbers.
| Treatment Group | Parameter Measured | Observed Outcome | Reference |
|---|---|---|---|
| This compound (single administration) | Density (Bmax) of high-affinity [³H]-nicotine binding sites | No significant alteration | nih.gov |
Advanced Analytical Techniques
The study of this compound's unique pharmacological profile has been significantly advanced by the application of sophisticated analytical methods. These techniques have enabled researchers to move beyond functional assays to probe the specific molecular interactions that govern its binding and persistent effects at the receptor level.
Mass Spectrometry-Based Characterization of Molecular Interactions
Mass spectrometry (MS) has emerged as a powerful technique for elucidating the direct, noncovalent interactions between this compound and its molecular targets. acs.orgnih.gov Specifically, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been employed to investigate the interaction between this compound and specific epitopes of nAChR subunits. acs.orgnih.govnih.gov
This research has provided detailed insights into the binding mechanism, proposing a model where this compound interacts with an epitope on the α2 isoform of the rat neuronal nicotinic receptor. acs.orgnih.gov The proposed interaction involves two key features:
Salt Bridges: The two quaternary ammonium (B1175870) groups present in the this compound molecule are thought to form salt bridges with negatively charged residues, such as a glutamic acid side chain or a phosphate (B84403) group, on the receptor epitope. acs.orgnih.gov
Cation-π Interaction: The tetrachlorobenzene portion of this compound's isoindoline (B1297411) ring is proposed to engage in a cation-π association with the guanidinium (B1211019) group of an arginine residue within the receptor's binding pocket. acs.orgnih.gov
This advanced analytical approach has not only helped to define the specific molecular contacts but has also been used to compare the binding affinity of this compound with newly synthesized analogues. nih.gov In one study, three this compound analogues were developed that lack the four chlorine atoms and possess a modified indole (B1671886) ring. nih.gov Using MALDI-MS to analyze the formation of noncovalent complexes between these compounds and the α2 nAChR epitope, researchers found that all three analogues exhibited a higher affinity for the receptor epitope than the parent this compound compound. nih.gov This demonstrates the utility of mass spectrometry in structure-activity relationship studies, providing a direct method to assess how chemical modifications impact molecular binding. nih.gov
| Compound | Relative Affinity for Receptor Epitope Complex Formation | Reference |
|---|---|---|
| This compound (CHL) | Baseline | nih.gov |
| Analogue 1 (2-(indolin-1-yl)-N,N,N-trimethylethanaminium iodide) | Higher than CHL | nih.gov |
| Analogue 2 (2-(1,3-dioxoisoindolin-2-yl)- N,N,N-trimethylethanaminium iodide) | Higher than CHL | nih.gov |
| Analogue 3 (2-(1H-indole-3-carboxamido)- N,N,N-trimethylethanaminium iodide) | Higher than CHL | nih.gov |
Emerging Research and Analogues of Chlorisondamine
Unresolved Mechanisms of Persistent Pharmacological Action
A key area of ongoing research is the elucidation of the mechanisms underlying chlorisondamine's remarkably persistent pharmacological effects. A single administration of this compound has been shown to induce a quasi-irreversible blockade of the central actions of nicotine (B1678760) in rats nih.govnih.gov. This long-lasting antagonism is a peculiar and significant characteristic of the compound, the basis of which remains largely unknown nih.govnih.gov.
Studies have demonstrated that this prolonged blockade of central nicotinic effects, such as ataxia and prostration, can be observed for at least 14 days following a single dose nih.govnih.gov. Intriguingly, this persistent action does not appear to be accompanied by a change in the density of nicotinic binding sites in the brain, nor does it seem to cause neuronal degeneration nih.gov. This suggests that the long-term blockade is not a result of receptor downregulation or neurotoxic effects.
Furthermore, research indicates that at doses sufficient to produce this sustained central nicotinic receptor blockade, this compound acts with a high degree of pharmacological selectivity nih.gov. For instance, high concentrations of this compound have minimal to no effect on responses to excitatory amino acids like quisqualate and kainate nih.gov. It also shows a much lower potency in depressing NMDA receptor-mediated synaptic potentials nih.gov. This specificity, coupled with the lack of overt neurotoxicity, makes the persistent central blockade a significant point of scientific inquiry. The enduring central effects are also not mirrored by a long-term peripheral ganglionic blockade, highlighting a differential and centrally-focused persistence nih.gov. The precise molecular interactions and cellular processes that enable this compound to exert such a prolonged and selective central antagonism remain an active and unresolved area of investigation.
Structure-Activity Relationship (SAR) Studies for Novel Research Probes
The unique pharmacological profile of this compound has spurred interest in understanding the relationship between its chemical structure and its biological activity. Such structure-activity relationship (SAR) studies are crucial for the rational design of new research probes with tailored properties. While specific, detailed SAR studies on this compound are not extensively documented in the provided research, the principles of SAR are being applied to develop analogues with improved characteristics.
The development of this compound analogues has inherently involved considerations of its structural components. For instance, the presence of two quaternary ammonium (B1175870) groups contributes to its potent ganglionic blocking activity but also limits its ability to cross the blood-brain barrier. This is a critical factor that necessitates much higher peripheral doses to achieve central effects, leading to significant side effects nih.govacs.org.
In the design of new research tools, modifications to the core structure of this compound are being explored. These include alterations to the isoindoline (B1297411) ring system and the nature of the cationic heads. For example, the synthesis of analogues with a modified indole (B1671886) ring and the absence of the four chlorine atoms found in this compound represents a significant structural departure aimed at improving its pharmacological profile nih.govacs.org. These new compounds also feature one tertiary amine and one quaternary amine, a modification that can influence their interaction with target receptors and their pharmacokinetic properties nih.govacs.org. The goal of these SAR-driven modifications is to create novel probes that retain the desired antagonist activity at specific nAChR subtypes while exhibiting enhanced central nervous system penetration and reduced peripheral side effects.
Development and Evaluation of this compound Analogues for Enhanced Research Utility
To overcome the limitations of this compound, particularly its poor penetration of the blood-brain barrier, researchers have synthesized and evaluated novel analogues nih.govacs.org. The primary objective is to develop compounds with enhanced research utility, specifically for investigating central nicotinic systems.
Three such analogues have been developed, all sharing a modified indole ring and lacking the four chlorine atoms of the parent compound nih.govacs.org. A key structural difference is the presence of one tertiary and one quaternary amine nih.govacs.org. These modifications were intended to circumvent the shortcomings of this compound, such as the need for high intraperitoneal doses to achieve central nervous system effects nih.govacs.org.
The evaluation of these analogues has focused on their interaction with a specific epitope of the alpha-2 neuronal nicotinic receptor subunit, which has been proposed as a potential site of this compound interaction nih.govacs.org. Using matrix-assisted laser desorption/ionization mass spectrometry, researchers analyzed the formation of noncovalent complexes between the analogues and this epitope nih.govacs.org. The results indicated that all three analogues exhibited a better affinity for complex formation with both the nonphosphorylated and phosphorylated forms of the epitope when compared to this compound itself nih.govacs.org. This suggests that these new compounds may have a higher potency or a more favorable interaction with this particular receptor subunit, potentially making them more effective research tools for studying the role of α2-containing nAChRs in the central nervous system.
Q & A
Q. What experimental methodologies are recommended for assessing chlorisondamine’s effects on nicotinic receptor binding in rodent models?
To evaluate this compound’s interaction with nicotinic receptors, researchers should employ in vivo dosing protocols (e.g., subcutaneous administration at 10 mg/kg) combined with quantitative autoradiography or tissue homogenate binding assays using ligands like [³H]-nicotine and [¹²⁵I]-α-bungarotoxin. Chronic dosing schedules (e.g., twice daily for 12 days) are critical to mimic prolonged receptor blockade, and postmortem tissue analysis should measure binding density (Bmax) and dissociation constants (Kd) to distinguish competitive vs. quasi-irreversible antagonism . Ensure proper controls, including saline-treated cohorts and behavioral validation (e.g., locomotor activity assays) to confirm functional receptor blockade .
Q. How should researchers design experiments to differentiate this compound’s central vs. peripheral autonomic effects?
Use selective dosing routes (e.g., intracerebroventricular vs. systemic administration) and combine electrophysiological recordings from autonomic ganglia with central nervous system (CNS) tissue binding assays. For example, Clarke (1984) demonstrated this compound’s persistent CNS blockade by measuring dopamine system integrity and locomotor responses, while peripheral effects were isolated via ganglionic stimulation tests . Include histopathological analyses to rule out neurotoxic effects .
Q. What are the standard protocols for synthesizing and characterizing this compound in academic laboratories?
While synthesis details are proprietary, characterization should include:
- Purity validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry.
- Structural confirmation : ¹H/¹³C NMR and FT-IR spectroscopy.
- Functional validation : Ganglionic blockade assays in isolated rat cervical ganglia .
For novel analogs, provide full spectral data and comparative binding affinity tables in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings on this compound-induced nicotinic receptor up-regulation be resolved?
Contradictions arise from methodological variability:
- Tissue preparation : Autoradiography (tissue sections) vs. homogenate binding assays yield differing Bmax values for [³H]-nicotine sites .
- Dosing schedules : Single vs. repeated this compound administration alters receptor recovery kinetics.
- Ligand specificity : [¹²⁵I]-α-bungarotoxin binds α7 subunits, while [³H]-nicotine targets α4β2 subtypes, explaining differential up-regulation patterns .
To reconcile results, standardize protocols across labs and perform meta-analyses using PRISMA guidelines. Cross-validate findings with in situ hybridization to quantify receptor subunit mRNA .
Q. What mechanisms underlie this compound’s failure to block nicotine-induced up-regulation of [³H]-nicotine binding sites despite functional receptor blockade?
Hypotheses include:
- Receptor conformational plasticity : Chronic nicotine stabilizes high-affinity receptor states resistant to this compound’s insurmountable antagonism.
- Compensatory pathways : Non-nicotinic systems (e.g., glutamatergic or dopaminergic) mediate up-regulation independently of receptor activation status.
Experimental approaches: - Kinetic binding studies : Compare association/dissociation rates of [³H]-nicotine in this compound-pretreated vs. untreated tissues.
- Gene knockout models : Use β2-nAChR KO mice to isolate subunit-specific effects .
Q. How can researchers optimize this compound dosing to achieve persistent CNS blockade without confounding peripheral effects?
- Dose-response curves : Establish thresholds for CNS-selective blockade using cerebrospinal fluid (CSF) pharmacokinetic profiling.
- Blood-brain barrier (BBB) penetration assays : Compare this compound concentrations in plasma vs. brain homogenates via LC-MS/MS.
- Behavioral endpoints : Use conditioned place aversion or thermoregulation tests to confirm CNS-specific activity .
Methodological and Data Analysis Guidance
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects on receptor binding parameters?
- Nonlinear regression : Fit Bmax and Kd values to one-site binding models (GraphPad Prism or R’s
drcpackage). - ANOVA with post hoc corrections : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
- Meta-regression : Pool data from heterogeneous studies to identify covariates (e.g., animal strain, ligand batch) influencing outcomes .
Q. How should researchers address potential confounders in this compound studies, such as batch variability or solvent effects?
- Batch validation : Certify ligand purity via third-party vendors and include internal controls in each experiment.
- Vehicle controls : Test solvents (e.g., saline, DMSO) for off-target effects on receptor binding.
- Blinded analysis : Assign tissue coding to eliminate observer bias during autoradiography quantification .
Emerging Research Directions
Q. What gaps exist in understanding this compound’s long-term pharmacokinetics and tissue accumulation?
Current limitations:
- Half-life data : Existing studies focus on acute effects; chronic exposure models are lacking.
- Metabolite profiling : Unknown whether this compound derivatives retain pharmacological activity.
Proposed studies: - Radiolabeled tracer experiments : Use [¹⁴C]-chlorisondamine to track distribution and excretion.
- Mass spectrometry imaging : Map drug accumulation in CNS vs. peripheral tissues .
Q. Can this compound serve as a tool compound for studying nicotinic receptor allostery or biased signaling?
Potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
